The primary source of 4-Dehydrowithaferin A is the roots and leaves of Withania somnifera. This plant has been used in traditional Ayurvedic medicine for centuries, primarily for its adaptogenic properties, which help the body resist stressors. The extraction and isolation of 4-Dehydrowithaferin A from Withania somnifera typically involve solvent extraction methods followed by chromatographic techniques to purify the compound.
4-Dehydrowithaferin A falls under the classification of secondary metabolites, specifically within the group of withanolides. These compounds are characterized by their unique steroidal structure and are known for their diverse pharmacological activities.
The synthesis of 4-Dehydrowithaferin A can be achieved through various methods, including:
The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the progress of synthesis and to purify the final product.
The molecular structure of 4-Dehydrowithaferin A features a steroid nucleus with several functional groups that contribute to its biological activity. The compound is characterized by:
The molecular formula for 4-Dehydrowithaferin A is , with a molecular weight of approximately 372.46 g/mol. Its structural representation includes multiple chiral centers, which play a crucial role in its interaction with biological targets.
4-Dehydrowithaferin A can participate in various chemical reactions, including:
These reactions are typically conducted under controlled conditions using reagents such as oxidizing agents or acid catalysts. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure of reaction products.
The mechanism of action of 4-Dehydrowithaferin A involves multiple pathways:
Studies indicate that 4-Dehydrowithaferin A exhibits cytotoxic effects against several cancer cell lines, including breast cancer and leukemia cells, highlighting its potential as an anticancer agent.
4-Dehydrowithaferin A has been extensively studied for its potential applications in:
Research continues to expand on these applications, aiming to harness the full therapeutic potential of 4-Dehydrowithaferin A in modern medicine.
4-Dehydrowithaferin A (4-DWA) originates from the intricate withanolide biosynthetic machinery of Withania somnifera (ashwagandha). This C₂₈ steroidal lactone derives from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which converge to produce the universal triterpenoid precursor isopentenyl diphosphate (IPP). Cyclization of 2,3-oxidosqualene—catalyzed by cycloartenol synthase (CAS)—forms cycloartenol, the foundational steroidal scaffold. Subsequent modifications involve:
Key regulatory genes include:
Transcriptomic analyses reveal upregulation of CAS, SMT, and DXR during reproductive growth phases, correlating with elevated 4-DWA accumulation (up to 8.2 mg·g⁻¹ DW in flowers/fruits vs. 1.1 mg·g⁻¹ DW in vegetative tissues) [8].
Table 1: Key Enzymes in Withanolide Biosynthesis
Enzyme | Gene Symbol | Function | Localization |
---|---|---|---|
Cycloartenol synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol | Endoplasmic reticulum |
Sterol methyltransferase | SMT1 | Catalyzes C-24 methylation of cycloartenol | Cytosol |
Cytochrome P450 reductase | CYP76F1 | Mediates C-28 oxidation for lactonization | ER membrane |
Dehydrogenase (Unk.) | - | Introduces Δ⁴ conjugation in 4-DWA | Cytosol |
4-DWA biosynthesis involves a rate-limiting dehydrogenation step at C-4, converting withaferin A to 4-DWA via NAD⁺-dependent oxidation. This reaction:
In vitro studies confirm microbial homologs (e.g., Bacillus spp. dehydrogenases) perform analogous reactions, reducing withaferin A by 92% within 24h at pH 8.0 and 30°C [7] [9].
Table 2: Synthesis Approaches for 4-Dehydrowithaferin A
Parameter | Microbial Synthesis | Chemical Synthesis |
---|---|---|
Catalyst | Bacillus paranthracis dehydrogenases | Jones reagent (CrO₃/H₂SO₄) |
Yield | 85–92% | 40–65% |
Byproducts | Negligible | C-6 epimers, lactone hydrolysis products |
Reaction Conditions | pH 8.0, 30°C, aqueous buffer | Anhydrous acetone, 0°C |
Scalability | High (bioreactor compatible) | Limited by toxic waste disposal |
Microbial synthesis leverages endophytic bacteria (Bacillus paranthracis, Enterobacter ludwigii) engineered to express plant dehydrogenases. These systems:
Chemical routes suffer from poor regioselectivity, requiring protecting groups for C-5,6 epoxide and C-27 hydroxyl, lowering efficiency [3].
CAS initiates withanolide diversification by converting 2,3-oxidosqualene to cycloartenol. In Laurencia dendroidea (a withanolide-producing red alga), heterologously expressed LdCAS:
Silencing WsCAS in ashwagandha reduces withanolide titers by 78%, confirming its bottleneck role in 4-DWA biogenesis [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0